molecular formula C10H10Cl3NO3 B14298200 Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate CAS No. 113485-19-1

Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate

Cat. No.: B14298200
CAS No.: 113485-19-1
M. Wt: 298.5 g/mol
InChI Key: YYDIWNJRCPIVPY-UHFFFAOYSA-N
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Description

Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate, also known as Triclopyr, is an organic compound belonging to the pyridine group. It is widely used as a systemic foliar herbicide and fungicide. The compound is particularly effective in controlling broadleaf weeds while leaving grasses and conifers unaffected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate involves the reaction of 3,5,6-trichloropyridin-2-ol with isopropyl chloroacetate under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal agent.

    Industry: It is widely used in agriculture for weed control and in forestry for brush management.

Mechanism of Action

The mechanism of action of Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate involves the inhibition of specific enzymes in plants. The compound mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for broadleaf weeds and its minimal impact on grasses and conifers. This selectivity makes it particularly valuable in agricultural and forestry applications .

Properties

CAS No.

113485-19-1

Molecular Formula

C10H10Cl3NO3

Molecular Weight

298.5 g/mol

IUPAC Name

propan-2-yl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate

InChI

InChI=1S/C10H10Cl3NO3/c1-5(2)17-8(15)4-16-10-7(12)3-6(11)9(13)14-10/h3,5H,4H2,1-2H3

InChI Key

YYDIWNJRCPIVPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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